S-indol-3-ylmethylcysteine
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Overview
Description
S-indol-3-ylmethylcysteine is a compound derived from the reaction of indole-3-carbinol with cysteine. Indole-3-carbinol is a naturally occurring compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. This compound is known for its potential biological activities, including anticancer and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-indol-3-ylmethylcysteine can be synthesized through the reaction of indole-3-carbinol with cysteine. The reaction typically involves mixing indole-3-carbinol with cysteine in an aqueous solution, followed by heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: S-indol-3-ylmethylcysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding thiol form.
Substitution: The indole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products Formed:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
S-indol-3-ylmethylcysteine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential to modulate gene expression.
Medicine: Investigated for its anticancer, antioxidant, and anti-inflammatory properties. It has shown promise in inhibiting the growth of cancer cells and protecting against oxidative stress.
Mechanism of Action
The mechanism of action of S-indol-3-ylmethylcysteine involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in detoxification processes, such as phase 1 and phase 2 detoxifying enzymes. Additionally, it can influence cellular signaling pathways related to apoptosis, cell cycle regulation, and oxidative stress response .
Comparison with Similar Compounds
Indole-3-carbinol: A precursor to S-indol-3-ylmethylcysteine, known for its anticancer properties.
Indole-3-acetonitrile: Another indole derivative with biological activity.
Indole-3-carboxaldehyde: A compound with potential anticancer and antimicrobial properties.
Uniqueness: this compound is unique due to its combination of the indole ring and cysteine moiety, which imparts distinct biological activities. Its ability to modulate multiple cellular pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C12H14N2O2S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2S/c13-10(12(15)16)7-17-6-8-5-14-11-4-2-1-3-9(8)11/h1-5,10,14H,6-7,13H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
MKYPFMIOAIZYTQ-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)O)N |
Origin of Product |
United States |
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